molecular formula C25H22ClNO5 B12144852 6-chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

6-chloro-7'-hydroxy-8'-[(4-methylpiperidin-1-yl)methyl]-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12144852
M. Wt: 451.9 g/mol
InChI Key: KVVZABZALBQVQD-UHFFFAOYSA-N
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Description

6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bichromene core with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, including the formation of the bichromene core and the introduction of the piperidinyl and chloro groups. Common synthetic routes may involve:

    Formation of the Bichromene Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Functional Groups: The chloro and piperidinyl groups are introduced through substitution reactions, often using reagents like thionyl chloride for chlorination and piperidine derivatives for the piperidinyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde derivative, while substitution of the chloro group could yield various substituted bichromene derivatives.

Scientific Research Applications

6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-hydroxy-4-methyl-8-[(4-methyl-1-piperidinyl)methyl]-2H-chromen-2-one: Shares a similar core structure but differs in the substitution pattern.

    4-methylpiperidine: A simpler compound that contains the piperidine moiety found in the target compound.

Uniqueness

6-chloro-7’-hydroxy-8’-[(4-methylpiperidin-1-yl)methyl]-2H,2’H-3,4’-bichromene-2,2’-dione is unique due to its bichromene core and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22ClNO5

Molecular Weight

451.9 g/mol

IUPAC Name

4-(6-chloro-2-oxochromen-3-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

InChI

InChI=1S/C25H22ClNO5/c1-14-6-8-27(9-7-14)13-20-21(28)4-3-17-18(12-23(29)32-24(17)20)19-11-15-10-16(26)2-5-22(15)31-25(19)30/h2-5,10-12,14,28H,6-9,13H2,1H3

InChI Key

KVVZABZALBQVQD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C=CC(=C5)Cl)OC4=O)O

Origin of Product

United States

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